molecular formula C22H17FN4O2 B12925822 Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- CAS No. 828930-95-6

Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-

Cat. No.: B12925822
CAS No.: 828930-95-6
M. Wt: 388.4 g/mol
InChI Key: QHGGQYUHGGWFJB-UHFFFAOYSA-N
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Description

N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation using coupling reagents like EDCI or DCC.

    Incorporation of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminoquinazolin-6-yl)-2-((4-chlorophenoxy)methyl)benzamide
  • N-(4-Aminoquinazolin-6-yl)-2-((4-bromophenoxy)methyl)benzamide

Uniqueness

N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide is unique due to the presence of the fluorophenoxy group, which can influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

828930-95-6

Molecular Formula

C22H17FN4O2

Molecular Weight

388.4 g/mol

IUPAC Name

N-(4-aminoquinazolin-6-yl)-2-[(4-fluorophenoxy)methyl]benzamide

InChI

InChI=1S/C22H17FN4O2/c23-15-5-8-17(9-6-15)29-12-14-3-1-2-4-18(14)22(28)27-16-7-10-20-19(11-16)21(24)26-13-25-20/h1-11,13H,12H2,(H,27,28)(H2,24,25,26)

InChI Key

QHGGQYUHGGWFJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)N=CN=C4N

Origin of Product

United States

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